molecular formula C6H16Cl2N2 B6160941 {[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride CAS No. 2763741-26-8

{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride

Cat. No.: B6160941
CAS No.: 2763741-26-8
M. Wt: 187.1
InChI Key:
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Description

{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride typically involves the reaction of azetidine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction may produce azetidine derivatives with additional hydrogen atoms.

Scientific Research Applications

{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of {[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is unique due to its specific azetidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride' involves the reaction of (S)-2-azetidinone with formaldehyde and dimethylamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "(S)-2-azetidinone", "Formaldehyde", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: (S)-2-azetidinone is reacted with formaldehyde and dimethylamine in the presence of a catalyst to form the intermediate, {[(2S)-azetidin-2-yl]methyl}dimethylamine.", "Step 2: The intermediate is then quaternized with hydrochloric acid to form the final product, '{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride'." ] }

CAS No.

2763741-26-8

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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